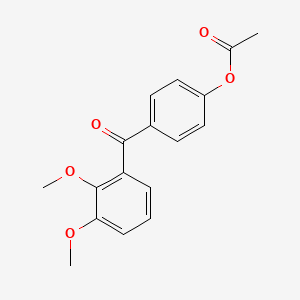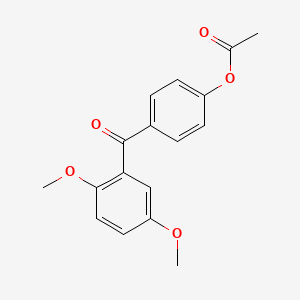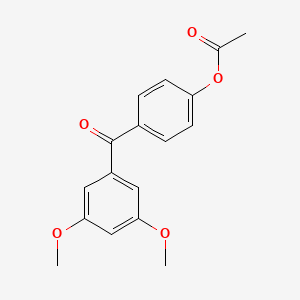
8-oxo-8-(6-cloropiridin-3-il)octanoato de etilo
Descripción general
Descripción
“Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate” is an ester compound, which are often used in a wide range of applications from plastics to pharmaceuticals. The “6-chloropyridin-3-YL” part suggests that it contains a pyridine ring, a common structure in many pharmaceuticals and natural products .
Molecular Structure Analysis
The molecular structure analysis would involve understanding the 3D conformation and stereochemistry of the molecule. This typically involves techniques like X-ray crystallography or NMR spectroscopy . Without specific data, a detailed analysis isn’t possible.
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the ester group and the pyridine ring. The ester could undergo hydrolysis, transesterification, and other reactions typical of esters. The pyridine ring, being aromatic, is relatively stable but can participate in electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally. Ester compounds often have pleasant smells and are frequently used in perfumes .
Aplicaciones Científicas De Investigación
Intermediarios Farmacéuticos
8-oxo-8-(6-cloropiridin-3-il)octanoato de etilo: es un intermedio valioso en la síntesis de varios compuestos farmacéuticos. Su estructura, que incluye un anillo de piridina, es común en muchos medicamentos debido a su bioactividad. El anillo de piridina clorosustituido, en particular, es una característica clave en las moléculas que exhiben propiedades antimicrobianas, antiinflamatorias y antivirales .
Síntesis Agroquímica
Este compuesto también se utiliza en la síntesis de agroquímicos. La presencia del grupo cloropiridinilo puede contribuir al desarrollo de nuevos herbicidas y pesticidas. Su reactividad permite una mayor funcionalización, creando compuestos que pueden interactuar con objetivos biológicos específicos en plagas y malezas.
Producción de Material Orgánico
En el campo de los materiales orgánicos, This compound se puede utilizar para sintetizar compuestos con propiedades ópticas específicas. Estos materiales se pueden aplicar en diodos emisores de luz orgánica (OLED) o como parte de células fotovoltaicas orgánicas .
Materiales Ópticos No Lineales
Las propiedades estructurales de este compuesto lo convierten en un candidato para la síntesis de materiales ópticos no lineales (NLO). Los materiales NLO son cruciales para diversas aplicaciones, que incluyen tecnología láser, almacenamiento de datos ópticos y telecomunicaciones .
Investigación de Inhibición de Quinasas
Los inhibidores de quinasas son una clase importante de fármacos en la terapia del cáncer. El anillo de piridina que se encuentra en This compound a menudo está presente en los inhibidores de quinasas, lo que lo convierte en un posible punto de partida para la síntesis de nuevos fármacos contra el cáncer .
Agentes Antimicrobianos y Antifúngicos
La investigación ha demostrado que los derivados de la piridina pueden tener actividades antimicrobianas y antifúngicas significativas. Como tal, este compuesto podría usarse para desarrollar nuevos tratamientos para infecciones bacterianas y fúngicas .
Mecanismo De Acción
Target of Action
The primary target of Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate is the nicotinic acetylcholine receptor (nAChR) . This receptor plays a crucial role in transmitting signals in the nervous system. The compound binds to this receptor, blocking neural signaling in the central nervous system .
Mode of Action
Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate interacts with its target, the nAChR, by binding irreversibly. This binding action stops the flow of ions in the postsynaptic membrane of neurons, leading to paralysis and death . The compound is highly selective towards the variation of the nAChR which insects possess .
Biochemical Pathways
The compound affects the neural signaling pathway in the central nervous system. By binding to the nAChR, it disrupts the normal flow of ions across the neuron’s membrane. This disruption affects the downstream effects of neural signaling, leading to paralysis and eventual death .
Pharmacokinetics
The ADME properties of Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate indicate that it has high gastrointestinal absorption and is BBB permeant . . Its bioavailability is influenced by these properties.
Result of Action
The molecular and cellular effects of the compound’s action result in the disruption of neural signaling, leading to paralysis and death . This effect is particularly pronounced in insects, which have a variation of the nAChR to which the compound binds selectively .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate. For instance, the compound retains its degradation abilities over a wide range of pH (5.0–8.0) and temperature (20–42 °C) . Furthermore, the compound’s degradation and biotransformation can be influenced by the presence of certain microorganisms in the environment .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and affecting cellular redox balance . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity.
Cellular Effects
Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate exerts notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in inflammatory responses, thereby altering the cellular response to inflammatory stimuli . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate involves several key processes. At the molecular level, this compound binds to specific biomolecules, including enzymes and receptors, influencing their activity. It can act as an enzyme inhibitor or activator, depending on the context of the interaction . Furthermore, Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate has been found to modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular processes, including changes in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate vary with different dosages in animal models. At lower doses, this compound has been found to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate is effective without causing significant toxicity.
Metabolic Pathways
Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound has been shown to affect the activity of enzymes involved in lipid metabolism, leading to changes in lipid levels and metabolic flux . Additionally, it interacts with enzymes responsible for the detoxification of reactive oxygen species, thereby influencing cellular redox balance.
Transport and Distribution
The transport and distribution of Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cellular membranes through active and passive transport mechanisms . Once inside the cells, it can accumulate in specific tissues, depending on the presence of binding proteins and other factors that influence its localization.
Subcellular Localization
Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate exhibits distinct subcellular localization patterns, which are crucial for its activity and function. This compound is often directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, where it exerts its effects . Targeting signals and post-translational modifications play a significant role in directing Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate to these compartments, thereby influencing its biochemical activity.
Propiedades
IUPAC Name |
ethyl 8-(6-chloropyridin-3-yl)-8-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-2-20-15(19)8-6-4-3-5-7-13(18)12-9-10-14(16)17-11-12/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJQZWOCSSZHSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641803 | |
| Record name | Ethyl 8-(6-chloropyridin-3-yl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
890100-72-8 | |
| Record name | Ethyl 8-(6-chloropyridin-3-yl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















